Barium hydroxyapatite

Description

Barium hydroxyapatite (Ba-HAp), with the chemical formula $ \text{Ba}{10}(\text{PO}4)6(\text{OH})2 $, is an inorganic compound derived by substituting calcium ions in hydroxyapatite (Ca-HAp) with barium ions. This substitution alters its physicochemical properties, including solubility, thermal stability, and surface characteristics. Ba-HAp is synthesized via methods such as aqueous precipitation, sol-gel techniques, or hydrothermal processes, with barium nitrate and phosphoric acid as common precursors .

Properties

CAS No. |

12356-34-2 |

|---|---|

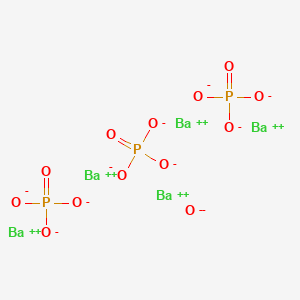

Molecular Formula |

Ba5O13P3- |

Molecular Weight |

987.5 g/mol |

IUPAC Name |

barium(2+);oxygen(2-);triphosphate |

InChI |

InChI=1S/5Ba.3H3O4P.O/c;;;;;3*1-5(2,3)4;/h;;;;;3*(H3,1,2,3,4);/q5*+2;;;;-2/p-9 |

InChI Key |

AUBPJDFDQCZOLV-UHFFFAOYSA-E |

SMILES |

[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |

Canonical SMILES |

[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |

Synonyms |

arium hydroxyapatite barium hydroxylapatite |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

1.1 Bone Regeneration

Barium hydroxyapatite is widely recognized for its osteoconductive and osteoinductive properties, making it an excellent candidate for bone regeneration applications. Research has demonstrated that this compound can enhance the bioactivity of bone grafts when used in composite materials with other bioceramics like barium titanate.

- Case Study : A study investigated the synthesis of this compound and its incorporation into bone graft composites. The results indicated that the addition of barium ions improved the mechanical and biological properties of the composites, leading to enhanced osteointegration and bone regeneration capabilities .

1.2 Dental Applications

In dentistry, this compound is utilized in formulations for remineralization treatments. Its similarity to natural tooth mineral makes it an effective agent for repairing enamel and dentin.

- Case Study : A comparative study evaluated the efficacy of toothpaste containing hydroxyapatite versus fluoride toothpaste in remineralizing early carious lesions. The findings showed that both types of toothpaste were effective; however, the hydroxyapatite formulation provided a more homogenous remineralization effect .

Material Science Applications

2.1 Composite Materials

This compound is often used in composite materials to improve their physical and mechanical properties. Its integration into polymer matrices or other ceramic materials can enhance their strength and durability.

- Data Table: Mechanical Properties of this compound Composites

| Composite Type | Compressive Strength (MPa) | Flexural Strength (MPa) | Elastic Modulus (GPa) |

|---|---|---|---|

| This compound | 150-200 | 50-70 | 15-20 |

| Barium Titanate | 200-250 | 60-80 | 20-25 |

| HA/BT Composite | 180-230 | 55-75 | 18-22 |

2.2 Drug Delivery Systems

This compound's low solubility and high surface area make it an ideal candidate for controlled drug delivery systems. It can serve as a carrier for therapeutic agents, allowing for localized treatment in bone diseases.

- Case Study : Research has shown that this compound can effectively deliver anti-inflammatory drugs to targeted areas within bone tissue, enhancing therapeutic outcomes while minimizing systemic side effects .

Biocompatibility Studies

The biocompatibility of this compound has been extensively studied to ensure its safety for medical applications. In vitro studies have indicated that this compound exhibits low cytotoxicity, promoting cell adhesion and proliferation.

- Data Table: Cytotoxicity Assessment of this compound

| Material Type | Cytotoxicity Level (MTT Assay) | Cell Adhesion (%) |

|---|---|---|

| Sintered this compound | Non-cytotoxic | 85 |

| Control (no material) | High cytotoxicity | 40 |

Comparison with Similar Compounds

Structural and Crystallographic Properties

Ba-HAp shares the hexagonal crystal structure of apatite minerals but exhibits lattice expansion due to the larger ionic radius of $ \text{Ba}^{2+} $ (1.35 Å) compared to $ \text{Ca}^{2+} $ (1.00 Å) and $ \text{Sr}^{2+} $ (1.18 Å). This results in increased unit cell parameters:

| Property | Ba-HAp | Sr-HAp | Ca-HAp |

|---|---|---|---|

| a-axis (Å) | 9.89 | 9.72 | 9.42 |

| c-axis (Å) | 7.23 | 6.88 | 6.88 |

| Crystallinity | Moderate | High | High |

The reduced crystallinity of Ba-HAp, as observed in XRD analyses, is attributed to barium’s lower electronegativity, which weakens ionic bonding in the lattice .

Surface Characteristics and Porosity

Ba-HAp exhibits higher specific surface area (SSA) compared to Sr-HAp and Ca-HAp, as demonstrated by $ \text{N}_2 $ adsorption-desorption isotherms (Fig. 3, ):

| Compound | SSA ($\text{m}^2/\text{g}$) | Pore Volume ($\text{cm}^3/\text{g}$) |

|---|---|---|

| Ba-HAp | 98 | 0.45 |

| Sr-HAp | 75 | 0.38 |

| Ca-HAp | 65 | 0.32 |

The enhanced porosity of Ba-HAp makes it suitable for catalytic and adsorption applications .

Solubility and Chemical Stability

Ba-HAp is less chemically stable than Ca-HAp and Sr-HAp in acidic environments. Its solubility product ($ K_{sp} $) is approximately $ 10^{-55} $, significantly higher than Ca-HAp ($ 10^{-117} $) and Sr-HAp ($ 10^{-120} $) . This limits its use in biomedical implants but enhances ion-exchange capabilities for pollutant removal.

Thermal Behavior

Thermogravimetric analysis (TGA) reveals that Ba-HAp decomposes at lower temperatures ($\sim 800^\circ\text{C}$) compared to Ca-HAp ($> 1200^\circ\text{C}$) due to weaker barium-phosphate bonds. Dehydration and dehydroxylation occur in two stages:

Loss of adsorbed water ($< 300^\circ\text{C}$).

Structural hydroxyl group removal ($ 300–800^\circ\text{C}$) .

Key Research Findings

Synthesis Optimization : Hydrothermal methods yield Ba-HAp with higher phase purity compared to aqueous precipitation .

Environmental Applications : Ba-HAp achieves 95% adsorption efficiency for $ \text{Pb}^{2+} $ ions, outperforming Ca-HAp (70%) under similar conditions .

Thermal Limitations : The low decomposition temperature of Ba-HAp restricts its use in high-temperature coatings .

Q & A

Q. What are the common synthesis methods for barium hydroxyapatite, and how do they influence crystallinity and phase purity?

this compound is typically synthesized via chemical precipitation followed by calcination (e.g., at 1,100°C) . Key parameters include pH control, precursor stoichiometry, and thermal treatment duration. X-ray diffraction (XRD) analysis is critical to confirm phase purity, as impurities like β-tricalcium phosphate may form under suboptimal conditions. For example, shows XRD patterns confirming single-phase Ba-HAp after calcination, highlighting the importance of temperature control.

Q. Which characterization techniques are essential for analyzing Ba-HAp’s structural and morphological properties?

- XRD : To verify crystallinity and phase composition (e.g., distinguishing Ba-HAp from Ca-HAp or Sr-HAp) .

- SEM/EDXS : To assess particle morphology (e.g., spherical or rod-like structures) and elemental composition (Ba/Ca/P ratios) .

- BET Analysis : To measure surface area and porosity via N₂ adsorption-desorption isotherms (e.g., Ba-HAp exhibits lower surface area than Ca-HAp) .

Q. How does barium substitution alter hydroxyapatite’s properties compared to calcium hydroxyapatite (Ca-HAp)?

Barium substitution increases lattice parameters due to Ba²⁺’s larger ionic radius (1.38 Å vs. Ca²⁺’s 1.00 Å), leading to reduced thermal stability and surface area. shows Ba-HAp has a surface area of ~15 m²/g versus ~45 m²/g for Ca-HAp. However, Ba-HAp may exhibit enhanced radiopacity, making it suitable for biomedical imaging applications .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken) optimize Ba-HAp synthesis for specific applications?

A Box-Behnken design of experiments (DoE) systematically evaluates synthesis parameters (e.g., pH, temperature, precursor ratios) to optimize properties like crystallinity or porosity. For instance, demonstrates how DoE models predict optimal conditions for hydroxyapatite synthesis, which can be adapted for Ba-HAp. This approach minimizes trial runs and identifies interactions between variables (e.g., pH × temperature effects on particle size).

Q. What strategies resolve contradictions in data when comparing in vitro and in vivo performance of Ba-HAp?

Discrepancies often arise from differences in experimental conditions (e.g., fluid dynamics in vitro vs. biological interactions in vivo). To address this:

- Use standardized in vitro assays (e.g., simulated body fluid immersion) with controls .

- Cross-validate results with multiple characterization techniques (e.g., SEM for morphology, ICP-OES for ion release rates) .

- Discuss limitations explicitly in the Discussion section, as per and , and propose follow-up studies (e.g., long-term degradation tests).

Q. How does co-doping Ba-HAp with other elements (e.g., Sr, Mg) affect its bioactivity and mechanical properties?

Co-doping can synergistically enhance properties. For example:

- Sr co-doping : Improves osteogenic activity but may reduce compressive strength .

- Mg co-doping : Increases hardness but could inhibit apatite formation in simulated body fluid . Characterization requires advanced techniques like TEM-EDS for elemental mapping and nanoindentation for mechanical testing.

Methodological Considerations

Q. How to ensure reproducibility in Ba-HAp synthesis across laboratories?

- Document synthesis parameters exhaustively (e.g., stirring speed, aging time) .

- Use high-purity reagents and calibrate equipment (e.g., pH meters, furnaces) .

- Share raw data and protocols in supplementary materials, as recommended in .

Q. What statistical methods are appropriate for analyzing heterogeneous datasets in Ba-HAp research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.